

Spectroscopic Analysis of 2,5-Dichloronicotinaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 2,5-Dichloronicotinaldehyde

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In the landscape of pharmaceutical and materials science research, the detailed structural elucidation of heterocyclic compounds is paramount. **2,5-Dichloronicotinaldehyde**, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various novel compounds. Its spectroscopic profile provides a fundamental fingerprint for its identification and characterization. This guide offers a comparative analysis of the spectroscopic properties of **2,5-Dichloronicotinaldehyde** and the closely related, commercially available alternative, 2-Chloronicotinaldehyde, supported by established experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,5-Dichloronicotinaldehyde** and 2-Chloronicotinaldehyde. While experimental data for **2,5-Dichloronicotinaldehyde** is not readily available in public databases, the expected values are predicted based on established principles of spectroscopy and comparison with analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Compound	Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2,5-Dichloronicotinaldehyde	^1H	~10.4	s	-	CHO
~8.6	d	~2.5	H-4		
~8.1	d	~2.5	H-6		
^{13}C	~188	s	-	CHO	
~154	s	-	C-2		
~148	d	-	C-6		
~138	s	-	C-5		
~135	d	-	C-4		
~132	s	-	C-3		
2-Chloronicotinaldehyde	^1H	10.42	s	-	CHO
8.85	dd	4.8, 1.8	H-6		
8.15	dd	7.6, 1.8	H-4		
7.52	dd	7.6, 4.8	H-5		
^{13}C	190.2	s	-	CHO	
151.1	s	-	C-2		
140.0	d	-	C-6		
133.0	s	-	C-3		
124.3	d	-	C-4		
116.3	d	-	C-5		

Table 2: Infrared (IR) Spectroscopy Data

Saturated aliphatic aldehydes typically show a carbonyl (C=O) stretch between 1740-1720 cm^{-1} . However, conjugation to an aromatic ring, as in nicotinaldehyde derivatives, lowers this frequency to around 1710-1685 cm^{-1} .^{[1][2]} The presence of electron-withdrawing chloro-substituents can slightly increase this frequency. Aldehydes also exhibit a characteristic C-H stretching vibration of the aldehyde group, which appears as two weak bands between 2860-2800 cm^{-1} and 2760-2700 cm^{-1} .^[3]

Compound	Expected/Observed Absorption Bands (cm^{-1})	Vibration Type
2,5-Dichloronicotinaldehyde	~3100-3000	Aromatic C-H Stretch
	~2850, ~2750	
	~1710	
	~1580, ~1470	
	~850-550	
2-Chloronicotinaldehyde	3083	Aromatic C-H Stretch
	2863	
	1705	
	1585, 1460	
	820	

Table 3: Mass Spectrometry (MS) Data

The mass spectra of chlorinated compounds are characterized by the isotopic pattern of chlorine ($^{35}\text{Cl}:$ $^{37}\text{Cl} \approx 3:1$).^[4] For molecules containing two chlorine atoms, like **2,5-Dichloronicotinaldehyde**, this results in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected m/z of Molecular Ion Peak (M ⁺) and Isotope Peaks
2,5-Dichloronicotinaldehyde	C ₆ H ₃ Cl ₂ NO	175.00	175 (M ⁺), 177 (M+2), 179 (M+4)
2-Chloronicotinaldehyde	C ₆ H ₄ ClNO	141.56	141 (M ⁺), 143 (M+2)

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental procedures. The following are detailed protocols for the acquisition of the data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** Record spectra on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** Tune the spectrometer to the proton frequency. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
- **¹³C NMR Acquisition:** Tune the spectrometer to the carbon frequency. Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are typically used.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum typically in the range of 4000-400 cm^{-1} . Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

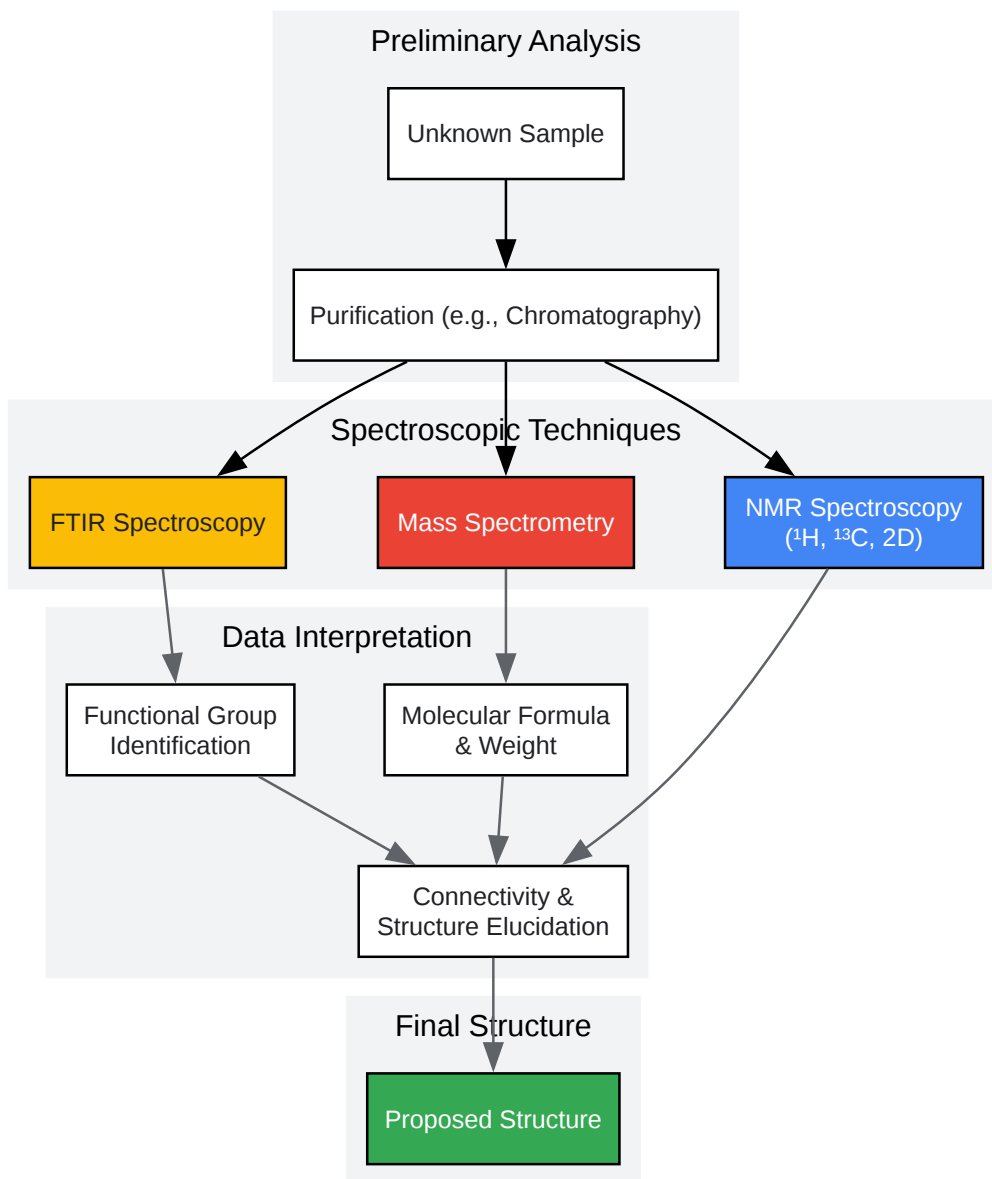
Mass Spectrometry (MS)

- **Sample Introduction:** For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol). Inject the solution into the GC, where the compound is separated from the solvent and other impurities before entering the mass spectrometer. Direct infusion using an electrospray ionization (ESI) source can also be used for less volatile compounds.
- **Instrumentation:** Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Data Acquisition:** Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu). For GC-MS, the mass spectrum is recorded as the compound elutes from the GC column. Electron ionization (EI) is a common ionization method for GC-MS.

Visualizing the Analytical Workflow

The logical progression of spectroscopic analysis for an unknown compound can be visualized as follows:

General Workflow for Spectroscopic Analysis

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